

Solubility profile of 3-Methylcyclopentadecane-1,5-dione in various solvents

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Compound of Interest		
Compound Name:	3-Methylcyclopentadecane-1,5-	
	dione	
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Solubility Profile of 3-Methylcyclopentadecane-1,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and predicted solubility characteristics of **3-Methylcyclopentadecane-1,5-dione**. Due to the limited direct experimental data on the solubility of **3-Methylcyclopentadecane-1,5-dione**, this guide incorporates data from the closely related macrocyclic ketone, muscone (3-Methylcyclopentadecanone), to infer a probable solubility profile.

Introduction to 3-Methylcyclopentadecane-1,5-dione

3-Methylcyclopentadecane-1,5-dione is a large cyclic dione with the molecular formula C₁₆H₂₈O₂.[1][2] Its structure, featuring a 15-membered carbon ring with a methyl group and two ketone functional groups, suggests it is a lipophilic molecule with limited aqueous solubility.[3] [4][5] Understanding its solubility is crucial for its application in various fields, including as a potential intermediate in pharmaceutical synthesis.[1]

Predicted Physicochemical Properties of 3-Methylcyclopentadecane-1,5-dione



While experimental data is scarce, several physicochemical properties have been predicted for **3-Methylcyclopentadecane-1,5-dione**, which can help in understanding its solubility behavior.

Property	Value	Source
Molecular Formula	C16H28O2	[1][2][6]
Molecular Weight	252.39 g/mol	[1][6]
XlogP (Predicted)	4.1	[7]
Boiling Point (Predicted)	386.6 °C at 760 mmHg	[6]

The high predicted XlogP value strongly indicates a preference for non-polar environments and consequently low water solubility.

Solubility Data of Muscone (3-Methylcyclopentadecanone) as a Reference

Muscone, a monoketone with a similar 15-membered carbon ring and methyl group, serves as a valuable proxy for estimating the solubility of **3-Methylcyclopentadecane-1,5-dione**. The presence of a second ketone group in **3-Methylcyclopentadecane-1,5-dione** might slightly increase its polarity compared to muscone, but its overall solubility is expected to be in a similar range.

Solvent	Solubility	Reference
Water	Very slightly soluble, Insoluble	[8][9]
Ethanol	Very soluble, Miscible	[8][10]
Ethyl Ether	Very soluble	[10]
Acetone	Very soluble	[10]
Chloroform	Slightly soluble	[11]
Methanol	Slightly soluble	[11]



Inferred Solubility Profile of 3-Methylcyclopentadecane-1,5-dione

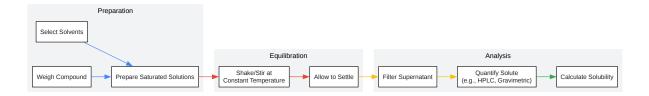
Based on the general principles of ketone solubility and the data for muscone, the following solubility profile for **3-Methylcyclopentadecane-1,5-dione** can be inferred:

- Aqueous Solubility: Expected to be very low. The large, non-polar hydrocarbon ring
 dominates the molecule's character, making it hydrophobic.[3][4][5] While the two ketone
 groups can act as hydrogen bond acceptors with water, this is insufficient to overcome the
 lipophilicity of the large carbon backbone.[3][4][5][12]
- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Likely to be highly soluble. These
 solvents can engage in dipole-dipole interactions with the ketone groups and can effectively
 solvate the large organic structure.
- Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected. The ability of these solvents to hydrogen bond with the ketone oxygens, coupled with their organic character, should facilitate dissolution.[10]
- Non-Polar Solvents (e.g., Hexane, Toluene): Moderate to good solubility is anticipated. The
 large lipophilic structure of 3-Methylcyclopentadecane-1,5-dione should interact favorably
 with non-polar solvents through van der Waals forces.

Experimental Protocols for Solubility Determination

For researchers aiming to determine the precise solubility of **3-Methylcyclopentadecane-1,5-dione**, the following experimental workflow is recommended.





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Caption: Experimental workflow for determining the solubility of a compound.

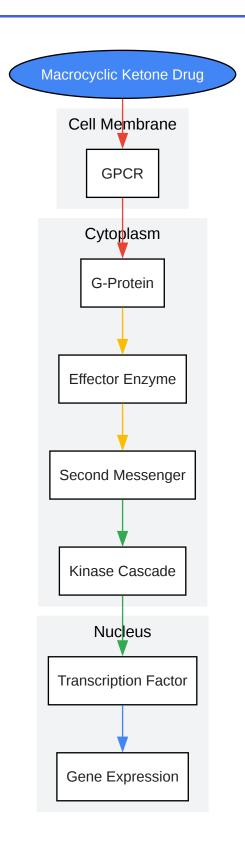
Detailed Methodology (Shake-Flask Method):

- Preparation: Accurately weigh an excess amount of 3-Methylcyclopentadecane-1,5-dione
 and add it to a known volume of the selected solvent in a sealed container.
- Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Cease agitation and allow the undissolved solid to settle.
- Sampling and Analysis: Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. The concentration of the dissolved compound can then be determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or by gravimetric analysis after solvent evaporation.
- Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Potential Relevance in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical factor in drug development. A hypothetical signaling pathway where a drug derived from a macrocyclic ketone might be relevant is illustrated below.





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Caption: Hypothetical GPCR signaling pathway modulated by a macrocyclic ketone-based drug.



Given its predicted lipophilicity, **3-Methylcyclopentadecane-1,5-dione** would likely require formulation strategies to enhance its bioavailability if considered as a drug candidate or a key intermediate.

Conclusion

While direct experimental data on the solubility of **3-Methylcyclopentadecane-1,5-dione** is not readily available in the public domain, a strong inference can be made based on its chemical structure and the known properties of the related compound, muscone. It is predicted to be poorly soluble in water and highly soluble in a range of organic solvents. For drug development purposes, its lipophilic nature would be a key consideration, potentially necessitating advanced formulation approaches. The experimental protocols outlined in this guide provide a framework for obtaining precise quantitative solubility data to support further research and development.

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